![molecular formula C19H21N3O2S B590531 3-アミノ-4-(2-フラニル)-6,7,8,9,10,11-ヘキサヒドロ-5H-シクロノナ[b]チエノ[3,2-e]ピリジン-2-カルボキサミド](/img/structure/B590531.png)

3-アミノ-4-(2-フラニル)-6,7,8,9,10,11-ヘキサヒドロ-5H-シクロノナ[b]チエノ[3,2-e]ピリジン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Compound 34 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and kinetics . In biology, it serves as a potent inhibitor of eukaryotic elongation factor 2 kinase, making it valuable in the study of protein synthesis and cellular processes . In medicine, Compound 34 is being investigated for its potential therapeutic effects in cancer treatment, particularly in inhibiting tumor growth and proliferation . Additionally, it has industrial applications in the development of new pharmaceuticals and chemical processes .

作用機序

化合物 34 の作用機序は、真核生物伸長因子 2 キナーゼ (EEF2K) との相互作用を含みます。 EEF2K の活性部位に結合することにより、化合物 34 はその正常な機能を阻害し、伸長因子 2 (EEF2) のリン酸化を阻止し、タンパク質合成を阻害します . この阻害は、細胞の増殖と増殖を最終的に阻害する、下流のさまざまな影響につながります .

類似の化合物との比較

化合物 34 は、真核生物伸長因子 2 キナーゼ (EEF2K) に対する高い効力と特異性においてユニークです。 類似の化合物には、トラニルシプロミンやモノアミンオキシダーゼ阻害剤などの他のキナーゼ阻害剤が含まれます . 化合物 34 は、その in vitro での有効性と選択性の向上により際立っています . 他の類似の化合物には、構造的に類似していますが、特定の標的と活性は異なる、さまざまなシクロプロピルアミン誘導体が含まれます .

準備方法

化合物 34 の合成は、容易に入手可能な出発物質から始まるいくつかの重要なステップを伴います。 合成経路には通常、シクロプロピルアミン部分の形成が含まれ、これはその阻害活性に不可欠です . 反応条件には、通常、高い収率と純度を確保するために、特定の触媒と溶媒の使用が含まれます。 化合物 34 の工業的生産方法は、これらの条件を最適化し、スケーラビリティと費用対効果を確保するように設計されています .

化学反応解析

化合物 34 は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、化合物 34 の酸化は、対応する酸化物の形成につながる可能性があり、一方、還元はアミン誘導体の生成をもたらす可能性があります .

科学研究への応用

化合物 34 は、幅広い科学研究への応用を持っています。 化学では、反応機構と速度論を研究するためのモデル化合物として使用されます . 生物学では、真核生物伸長因子 2 キナーゼの強力な阻害剤として役立ち、タンパク質合成と細胞過程の研究に役立ちます . 医学では、化合物 34 は、特に腫瘍の増殖と増殖を阻害する、がん治療における潜在的な治療効果について調査されています . さらに、新薬や化学プロセスの開発において産業的な用途があります .

化学反応の分析

Compound 34 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Compound 34 can lead to the formation of corresponding oxides, while reduction can yield amine derivatives .

類似化合物との比較

Compound 34 is unique in its high potency and specificity for eukaryotic elongation factor 2 kinase (EEF2K). Similar compounds include other kinase inhibitors, such as tranylcypromine and monoamine oxidase inhibitors . Compound 34 stands out due to its improved in vitro efficacy and selectivity . Other similar compounds include various cyclopropylamine derivatives, which share structural similarities but differ in their specific targets and activities .

特性

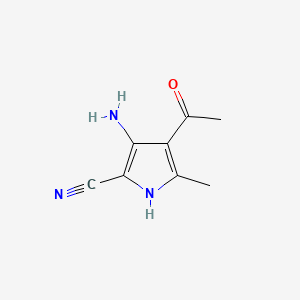

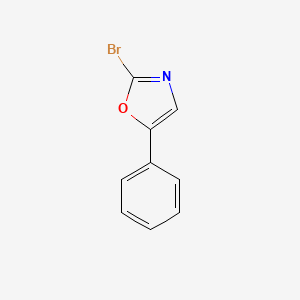

IUPAC Name |

6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.7.0.03,7]hexadeca-1(9),2,5,7-tetraene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c20-16-15-14(13-9-6-10-24-13)11-7-4-2-1-3-5-8-12(11)22-19(15)25-17(16)18(21)23/h6,9-10H,1-5,7-8,20H2,(H2,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPDLYPZCGMXBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CCC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-5-methoxy-methyl ester](/img/new.no-structure.jpg)

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol](/img/structure/B590454.png)

![(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one](/img/structure/B590460.png)

![6-Fluorobenzo[d]thiazol-5-amine](/img/structure/B590469.png)